![molecular formula C23H19ClN4O2S2 B2770165 6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1116065-51-0](/img/structure/B2770165.png)
6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide
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Description
6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide is a useful research compound. Its molecular formula is C23H19ClN4O2S2 and its molecular weight is 483. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Under Microwave Irradiation : A study by Abdalha et al. (2011) explores the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, highlighting the interest in synthesizing complex heterocyclic compounds for potential applications in materials science and pharmaceuticals (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Microbial Studies of Pyridine Derivatives : Research by Patel and Agravat (2007) on the synthesis and microbial studies of new pyridine derivatives highlights the antimicrobial potential of heterocyclic compounds, pointing towards their use in developing new antimicrobial agents (Patel & Agravat, 2007).
Potential Applications
Antimicrobial Applications : The study on N-halamine precursors for antimicrobial cellulose by Jiang et al. (2014) demonstrates the utility of incorporating specific functional groups into molecules to confer antimicrobial properties, potentially applicable in medical textiles and wound care products (Jiang, Ma, Du, Li, Ren, & Huang, 2014).
Adhesion Molecule Inhibitors : Kaneko et al. (2004) explored piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors, indicating the potential of such compounds in modulating immune responses and treating inflammatory diseases (Kaneko, Clark, Ohi, Ozaki, Kawahara, Kamada, Okano, Yokohama, Ohkuro, Muramoto, Takenaka, & Kobayashi, 2004).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S2/c1-14-21(32-22(26-14)15-7-3-2-4-8-15)18-11-19(29)28-23(27-18)31-13-20(30)25-12-16-9-5-6-10-17(16)24/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKRLGSRCECFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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